Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-
Description
The compound 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-pyrido[2,3-d]pyrimidin-4(1H)-one features a pyrido[2,3-d]pyrimidin-4(1H)-one core substituted at the 1-position with a propyl group and at the 7-position with a 4-(2-pyridinyl)piperazinyl moiety. This substitution pattern is strategically designed to enhance binding affinity and pharmacokinetic properties. Piperazinyl groups are known to improve solubility and receptor interaction, while alkyl chains like propyl may optimize lipophilicity and membrane permeability .
Properties
Molecular Formula |
C19H22N6O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N6O/c1-2-9-25-14-21-19(26)15-6-7-17(22-18(15)25)24-12-10-23(11-13-24)16-5-3-4-8-20-16/h3-8,14H,2,9-13H2,1H3 |
InChI Key |
CLJOKOBWRSBHPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC(=O)C2=C1N=C(C=C2)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Microwave-Assisted Methods
A method utilizing microwave irradiation has been developed for efficient synthesis:
- Reagents : 4(6)-aminouracil (1 mmol), malononitrile (1.2 mmol), and an aromatic aldehyde (1 mmol).
- Solvent : A suitable solvent such as ethanol or water.
- Procedure :
- Combine all reagents in a microwave vessel.
- Heat under microwave irradiation for a specified duration (typically around 5–10 minutes).
- Purify the product through recrystallization.
Traditional Reflux Method
Another common method involves traditional refluxing:
- Reagents : Similar to microwave methods but conducted under continuous heating.
- Procedure :
- Mix reagents in a round-bottom flask with appropriate solvent.
- Reflux for several hours until completion.
- Isolate and purify the product.
Characterization of Synthesized Compounds
Characterization techniques are essential for confirming the structure of synthesized compounds:
| Technique | Details |
|---|---|
| NMR Spectroscopy | Used to identify hydrogen and carbon environments; peaks corresponding to functional groups are analyzed. |
| Mass Spectrometry | Provides molecular weight confirmation; expected molecular ion peaks should be observed. |
| IR Spectroscopy | Identifies functional groups through characteristic absorption bands (e.g., NH and C=O stretches). |
Chemical Reactions Analysis
Core Formation
The pyrido[2,3-d]pyrimidine core is typically synthesized via:
-
One-pot three-component reactions involving 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or catalytic diammonium hydrogen phosphate (DAHP) in aqueous media . This method enables efficient construction of the bicyclic system through domino Knoevenagel-Michael-cyclization reactions.
-
Preformed pyrimidine or pyridone precursors , which are modified through nucleophilic substitutions or coupling reactions to introduce substituents .
Core Formation Mechanism
The three-component reaction proceeds through a domino Knoevenagel-Michael-cyclization sequence :
-
Knoevenagel condensation between malononitrile and an aromatic aldehyde.
-
Michael addition of 4(6)-aminouracil to the α,β-unsaturated nitrile.
-
Cyclization to form the pyrido[2,3-d]pyrimidine core.
Post-Functionalization
-
Alkylation at Position 1 :
Reaction of the core with propyl halide in a polar aprotic solvent (e.g., DMF) under basic conditions . -
Piperazine Substitution at Position 7 :
If a halogenated precursor is used (e.g., 7-chloropyrido[2,3-d]pyrimidin-4-one), substitution with piperazine derivatives (e.g., 4-(2-pyridinyl)piperazine) can occur via nucleophilic aromatic substitution or palladium-catalyzed coupling .
Biological Relevance and Structural Features
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives are known for their kinase inhibition activity , particularly targeting tyrosine kinases involved in cancer pathways . The substituents at positions 1 and 7 play critical roles in enhancing selectivity and potency:
Scientific Research Applications
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to their versatile chemical properties.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as inhibitors of CDKs, which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells . Other derivatives may target bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among pyrido[2,3-d]pyrimidin-4(1H)-one derivatives significantly influence their biological profiles:
Structure-Activity Relationships (SAR)
- Core Modifications: Thieno-fused analogs (e.g., CRCM5484) exhibit distinct binding modes compared to pyrido[2,3-d]pyrimidinones, emphasizing the role of heterocyclic fusion in target engagement .
- 7-Position Substitutions: Aryl Groups (e.g., 4-chlorophenyl): Enhance anticancer activity but may reduce solubility .
- 1-Position Substitutions: Propyl vs.
Pharmacokinetic and Physicochemical Properties
- Solubility : Piperazinyl groups improve aqueous solubility, as seen in patented derivatives (), whereas aryl-substituted analogs (e.g., 9g with 4-nitrophenyl) exhibit lower solubility .
- Lipophilicity (logP) : The propyl group in the target compound likely increases logP compared to methyl or cyclopropyl substituents, balancing membrane permeability and metabolic stability .
Biological Activity
Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]- is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Structural Overview
This compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused pyridine and pyrimidine structure. The presence of a propyl group and a piperazine moiety enhances its pharmacological properties. The molecular formula is with a molecular weight of 350.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₆O |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 1-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4-one |
| InChI Key | CLJOKOBWRSBHPB-UHFFFAOYSA-N |
Synthesis
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives typically involves the condensation of appropriate pyridine and piperazine derivatives under controlled conditions. A notable method includes using dimethylformamide (DMF) as a solvent and iodine (I₂) as a catalyst, often accelerated by microwave irradiation to enhance yield and reduce reaction time.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. For instance, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines:
- MCF-7 Cells : Compounds exhibited IC₅₀ values ranging from 0.57 μM to 1.31 μM.
- HepG2 Cells : Similar compounds showed IC₅₀ values of 1.13 μM and 0.99 μM.
These compounds also demonstrated potent inhibition of PIM-1 kinase, a target in cancer therapy, with IC₅₀ values as low as 11.4 nM, indicating their potential as chemotherapeutic agents against breast cancer .
The mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells. Additionally, molecular docking studies have elucidated binding interactions with PIM-1 protein, confirming their role as targeted therapies in oncology .
Antimicrobial Activity
Beyond anticancer effects, pyrido[2,3-d]pyrimidin-4(1H)-one derivatives have shown promising antimicrobial properties. They exhibit activity against a broad spectrum of bacteria and fungi:
- Bacterial Activity : Effective against E. coli and S. aureus.
- Fungal Activity : Inhibitory effects on A. flavus and A. niger.
This broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant strains of pathogens .
Case Study 1: Cytotoxicity Against MCF-7 Cells
A study on the cytotoxic effects of pyrido[2,3-d]pyrimidine derivatives demonstrated that compound 4 significantly increased apoptosis rates in MCF-7 cells by 58.29-fold compared to controls, indicating its effectiveness as an anticancer agent.
Case Study 2: PIM-1 Kinase Inhibition
Compounds were tested for their ability to inhibit PIM-1 kinase, with results showing over 94% inhibition compared to standard inhibitors like staurosporine. This highlights their potential in targeted cancer therapies focusing on kinase inhibition mechanisms.
Q & A
Q. What are the recommended synthetic routes for Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, and how can reaction yields be optimized?
Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives typically involves cyclization reactions using 2-aminonicotinamide precursors. For example, reacting 2-amino-N-(4-chlorophenyl)nicotinamide with triethylorthopropionate in acetic acid yields pyrido[2,3-d]pyrimidin-4(1H)-one derivatives in high yields (93%) . Microwave-assisted one-pot synthesis without catalysts can further optimize reaction efficiency, reducing time and improving yields (e.g., 45–86% yields under 150°C conditions) . Key optimization strategies include:
Q. Which analytical techniques are most effective for characterizing Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, and what key spectral markers should be prioritized?
Methodological Answer: Characterization requires a multi-technique approach:
- ¹H NMR : Identify protons adjacent to electronegative groups (e.g., NH at δ 8.95 ppm, CH2-Ph at δ 5.54 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1642 cm⁻¹) and aromatic (C=C, ~1523 cm⁻¹) stretches .
- Elemental Analysis : Validate purity (>99%) by matching calculated vs. observed C/H/N percentages .
- HPLC : Use ammonium acetate buffer (pH 6.5) for impurity profiling and assay validation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzymatic inhibition data and in vivo efficacy for Pyrido[2,3-d]pyrimidin-4(1H)-one-based mPGES-1 inhibitors?
Methodological Answer: Discrepancies often arise from poor bioavailability or metabolic instability. To address this:
- Pharmacokinetic Studies : Assess plasma stability and hepatic metabolism using microsomal assays .
- Structural Modifications : Introduce substituents like 1-propyl or 7-[4-(2-pyridinyl)-1-piperazinyl] to enhance metabolic resistance .
- In Vivo Validation : Use murine inflammation models to correlate mPGES-1 inhibition with PGE2 reduction .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives targeting anti-inflammatory activity?
Methodological Answer: SAR studies require systematic substitution and bioactivity testing:
- Core Modifications : Vary substituents at positions 1 and 7 (e.g., alkyl chains vs. aryl groups) .
- Enzymatic Assays : Test inhibition of mPGES-1 and COX-2 to evaluate selectivity .
- Molecular Docking : Use software like AutoDock to predict binding affinities with mPGES-1 (PDB: 4AL0) .
Q. What strategies are effective for identifying and quantifying process-related impurities in Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives during pharmaceutical development?
Methodological Answer: Impurity profiling involves:
- HPLC with UV Detection : Use a C18 column and ammonium acetate buffer (pH 6.5) to separate impurities (e.g., diastereomers or oxidation byproducts) .
- Mass Spectrometry : Confirm molecular weights of impurities (e.g., 478.18 Da for parent compound) .
- Reference Standards : Compare retention times with certified impurities (e.g., Impurity F(EP) at 1346602-28-5) .
Q. How can researchers design pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with improved antimicrobial activity?
Methodological Answer: Enhance antimicrobial potency through:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
